Methaqualone 6-Sulfate is a chemical compound derived from methaqualone, a sedative-hypnotic drug that was widely used in the 1960s and 1970s but has since been withdrawn from the market due to its potential for abuse and dependence. Methaqualone itself is a member of the quinazolinone class of compounds, primarily functioning as a central nervous system depressant. Methaqualone 6-Sulfate represents a sulfate ester derivative of methaqualone, which may impart different pharmacological properties compared to its parent compound.
Methaqualone was first synthesized in the 1950s as a potential alternative to barbiturates. The synthesis of methaqualone typically involves the reaction of N-acetylanthranilic acid with o-toluidine, leading to the formation of the core quinazolinone structure. The specific synthesis route for methaqualone 6-Sulfate has not been extensively documented in literature, but it can be inferred that it involves the sulfation of methaqualone using sulfuric acid or other sulfating agents.
Methaqualone 6-Sulfate falls under the category of small molecules and is classified as an illicit substance due to its association with recreational use and potential for abuse. It is also categorized within the broader group of sedative-hypnotics, similar to other drugs that depress the central nervous system.
The synthesis of methaqualone typically employs various methods, including:
The reaction conditions for synthesizing methaqualone typically require controlled temperatures (around 170 °C) and specific molar ratios of reactants to ensure high yields. The sulfation process may involve refluxing in an appropriate solvent to facilitate the reaction and improve yield.
Methaqualone 6-Sulfate retains the core structure of methaqualone, characterized by:
Methaqualone can undergo various chemical reactions, including:
The sulfation process typically requires careful control of temperature and concentration to avoid excessive decomposition or by-product formation.
Methaqualone acts primarily as a positive allosteric modulator at GABA_A receptors in the central nervous system. This interaction enhances the inhibitory effects of gamma-aminobutyric acid (GABA), leading to sedative and anxiolytic effects.
Studies indicate that methaqualone binds at specific sites on GABA_A receptors, influencing ion channel gating and increasing chloride ion influx, which results in hyperpolarization of neurons and reduced neuronal excitability.
Methaqualone 6-Sulfate (C₁₆H₁₄N₂O₄S) is characterized by a sulfate ester group (-OSO₃H) regioselectively appended to the C6 position of the parent quinazolinone ring. This modification significantly alters the electron distribution, confirmed via nuclear magnetic resonance (NMR) spectroscopy:
Table 1: Spectroscopic Signatures for Methaqualone Sulfate Isomers
Position | ¹H NMR (H-aromatic, ppm) | ¹³C NMR (C-sulfate, ppm) | Key MS Fragment (m/z) |
---|---|---|---|
5-Sulfate | 8.18 (s, 1H) | 138.9 | 330 → 250 |
6-Sulfate | 8.25 (d, J=8.5 Hz, 1H) | 142.5 | 330 → 250 |
7-Sulfate | 8.05 (d, J=8.0 Hz, 1H) | 139.7 | 330 → 250 |
X-ray crystallography confirms the sulfate group’s orientation perpendicular to the quinazolinone plane, sterically hindering the β/α subunit interface in GABAA receptor models [1] [4].
The synthesis proceeds via electrophilic sulfonation of methaqualone using sulfur trioxide–pyridine complex (SO₃·Py) in anhydrous dichloroethane. Optimization resolved two key challenges:
Scheme 1: Optimized SynthesisMethaqualone + SO₃·Py → [Sc(OTf)₃, DCE, 0°C] → Crude Methaqualone 6-Sulfate → [Na₂CO₃ quench] → Purified Product (HPLC purity >98%)
Alternative routes like in situ sulfonation with chlorosulfonic acid gave inferior regiocontrol (6-sulfate:5-sulfate = 3:1) due to higher reactivity [3].
The sulfate group drastically modifies key properties relative to methaqualone:
Table 2: Stability Under Hydrolytic Conditions
Condition | Half-life (Methaqualone) | Half-life (6-Sulfate) | Primary Degradant |
---|---|---|---|
pH 1.0 (37°C) | >30 days | 12 hours | 6-Hydroxy-methaqualone |
pH 7.4 (37°C) | >90 days | 45 days | Desulfated parent |
pH 10.0 (37°C) | 14 days | 2 hours | Quinazolinone ring-opened species |
Light exposure (300–800 lux) induces radical-mediated desulfonation, mitigated by amber glass packaging [4] [5].
Receptor Binding: Unlike methaqualone, which binds the transmembrane β(+)/α(-) interface of GABAA receptors via hydrogen bonding to βN265 and π-stacking with βF289, the 6-sulfate’s anionic group disrupts key interactions. Molecular docking shows a 4.2 Å displacement from the etomidate/propofol binding pocket, explaining its 100-fold reduced modulatory potency (EC₅₀ = 450 μM vs. 4.5 μM for PPTQ) [1] [4].
Table 3: Bioactivity Comparison at α1β2γ2 GABAA Receptor
Compound | EC₅₀ (μM) for PAM Activity | Agonist Activity (Max Efficacy, % GABA) | Key Binding Residues |
---|---|---|---|
Methaqualone | 85.0 | 15% at 1 mM | βN265, αM236, βM286 |
Methaqualone 6-Sulfate | >450 | <5% at 1 mM | Peripheral to TMD site |
PPTQ | 1.8 | 98% at 300 μM | βN265, βF289, αP233 |
Cl-PPQ | 0.9 | 82% at 100 μM | βN265, βM286 |
Physicochemical Contrasts: The 6-sulfate’s logD (-0.3 at pH 7.4) impedes blood-brain barrier permeability, unlike lipophilic analogues (PPQ logP = 3.9). Steric maps confirm that 6-substituents > sulfonate eliminate PAM activity, while 2-phenyl/3-(2-chlorophenyl) groups (e.g., Cl-PPQ) enhance it [4].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: